molecular formula C13H23ClO4 B12014133 2-Chloro-2-decylmalonic acid CAS No. 387361-85-5

2-Chloro-2-decylmalonic acid

Cat. No.: B12014133
CAS No.: 387361-85-5
M. Wt: 278.77 g/mol
InChI Key: UXRMAGVIGKUBFL-UHFFFAOYSA-N
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Description

2-Chloro-2-decylmalonic acid is an organic compound with the molecular formula C13H23ClO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the central carbon is replaced by a chlorine atom and a decyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-decylmalonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1-chlorodecane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, possibly involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-decylmalonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids/Bases: For hydrolysis and decarboxylation reactions.

    Heat: For decarboxylation reactions.

Major Products

Scientific Research Applications

2-Chloro-2-decylmalonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-2-decylmalonic acid involves its reactivity as a malonic acid derivative. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its interactions with biological molecules may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-methylmalonic acid
  • 2-Chloro-2-ethylmalonic acid
  • 2-Chloro-2-propylmalonic acid

Comparison

2-Chloro-2-decylmalonic acid is unique due to its long decyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous .

Properties

CAS No.

387361-85-5

Molecular Formula

C13H23ClO4

Molecular Weight

278.77 g/mol

IUPAC Name

2-chloro-2-decylpropanedioic acid

InChI

InChI=1S/C13H23ClO4/c1-2-3-4-5-6-7-8-9-10-13(14,11(15)16)12(17)18/h2-10H2,1H3,(H,15,16)(H,17,18)

InChI Key

UXRMAGVIGKUBFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)O)(C(=O)O)Cl

Origin of Product

United States

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